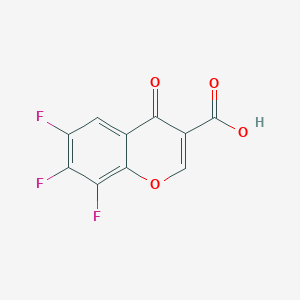
4H-1-Benzopyran-3-carboxylic acid, 6,7,8-trifluoro-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid is a fluorinated derivative of chromene, a class of compounds known for their diverse biological activities This compound is characterized by the presence of three fluorine atoms at positions 6, 7, and 8, and a carboxylic acid group at position 3 on the chromene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-trifluoro-4-oxochromene-3-carboxylic acid typically involves the introduction of fluorine atoms into the chromene structure. One common method is the electrophilic fluorination of a suitable chromene precursor. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow fluorination. This technique allows for the efficient and controlled introduction of fluorine atoms into the chromene structure, minimizing the formation of by-products and improving yield. The use of automated systems and advanced reactors can further enhance the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxychromene derivatives.
Substitution: Amino or thiochromene derivatives.
Wissenschaftliche Forschungsanwendungen
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its enhanced metabolic stability and bioavailability.
Industry: Utilized in the development of advanced materials, such as fluorinated polymers and coatings.
Wirkmechanismus
The mechanism of action of 6,7,8-trifluoro-4-oxochromene-3-carboxylic acid is largely dependent on its interaction with biological targets. The presence of fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, further stabilizing the interaction. These interactions can lead to the modulation of various biochemical pathways, contributing to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-oxochromene-3-carboxylic acid: Lacks the fluorine atoms, resulting in different biological properties.
6,7-difluoro-4-oxochromene-3-carboxylic acid: Contains two fluorine atoms, potentially exhibiting different reactivity and biological activity.
8-fluoro-4-oxochromene-3-carboxylic acid: Contains a single fluorine atom, with distinct chemical and biological characteristics.
Uniqueness
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid is unique due to the presence of three fluorine atoms, which can significantly enhance its biological activity and metabolic stability compared to its non-fluorinated or partially fluorinated counterparts. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H3F3O4 |
|---|---|
Molekulargewicht |
244.12 g/mol |
IUPAC-Name |
6,7,8-trifluoro-4-oxochromene-3-carboxylic acid |
InChI |
InChI=1S/C10H3F3O4/c11-5-1-3-8(14)4(10(15)16)2-17-9(3)7(13)6(5)12/h1-2H,(H,15,16) |
InChI-Schlüssel |
JWYSQBCTSOVBKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=C(C(=C1F)F)F)OC=C(C2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methoxy-2-[2-(morpholin-4-yl)ethyl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089545.png)



![2-[6-(Propan-2-yl)-1,3-benzothiazol-2-yl]-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089564.png)


![3-(2-hydroxy-3,4-dimethylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14089578.png)
![Methyl 4-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoate](/img/structure/B14089582.png)
![[3-(Dimethylamino)-2-methylprop-2-enylidene]-dimethylazanium;hexafluorophosphate](/img/structure/B14089584.png)
![1-Bromo-5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylbenzene](/img/structure/B14089596.png)
![6-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B14089619.png)
![1-[3-(Pentyloxy)phenyl]-2-(tetrahydrofuran-2-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089630.png)
![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14089634.png)
